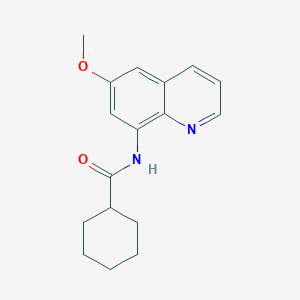
N-(6-methoxy-8-quinolinyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-8-quinolinyl)cyclohexanecarboxamide, also known as MQCA, is a synthetic compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. MQCA belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities. In
Applications De Recherche Scientifique
Antimycobacterial Activity
A study conducted by Kantevari et al. (2011) synthesized a series of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, demonstrating significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, two dihydro-6H-quinolin-5-ones were identified as the most active, showcasing the compound's potential as a base for developing antimycobacterial agents (Kantevari et al., 2011).
Nonlinear Optical Properties
Zidan, Arfan, and Allahham (2017) investigated the nonlinear optical properties of quinine and quinotoxine salts using the Z-scan technique. This research provides insights into the potential use of quinoline derivatives, including N-(6-methoxy-8-quinolinyl)cyclohexanecarboxamide, in optical devices due to their reverse saturable absorption and other promising nonlinear optical characteristics (Zidan, Arfan, & Allahham, 2017).
Polymorphic Modifications and Diuretic Properties
Shishkina et al. (2018) identified two polymorphic modifications of a related quinoline compound, demonstrating its strong diuretic properties and potential as a new remedy for hypertension. This study illustrates the structural versatility and functional applications of quinoline derivatives in medical research (Shishkina et al., 2018).
ATM Kinase Inhibition for Cancer Therapy
Degorce et al. (2016) discovered and optimized a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating potent efficacy in vivo in disease-relevant models. This research highlights the potential of quinoline derivatives in developing therapies for conditions involving DNA damage response pathways (Degorce et al., 2016).
Anticonvulsant Agents
Ahmed et al. (2016) detailed a green synthesis of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives, evaluated for their anticonvulsant activity. This study underscores the potential of quinoline derivatives in creating new anticonvulsant agents, offering insights into their mechanism of action and therapeutic application (Ahmed et al., 2016).
Propriétés
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONULKYTRNOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-2-furamide](/img/structure/B5600373.png)
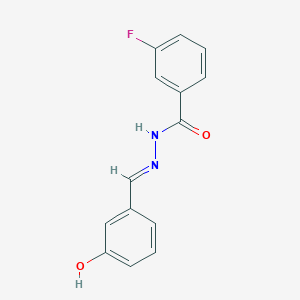
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5600394.png)
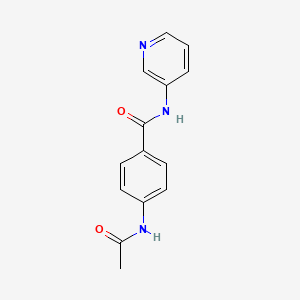
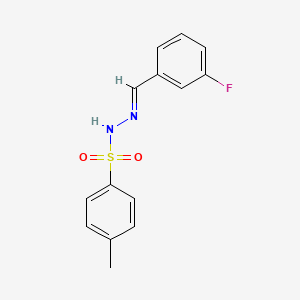
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)
![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)
![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)
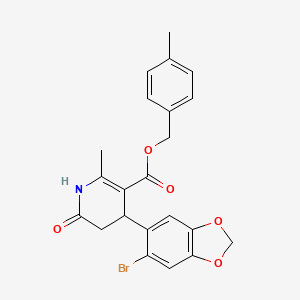
![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5600466.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5600472.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)